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Compound of Interest

(1S,4R)-cis-4-Acetoxy-2-
Compound Name:
cyclopenten-1-ol

Cat. No.: B179292

An In-depth Technical Guide to the Key Chemical Reactions of (1S,4R)-cis-4-Acetoxy-2-
cyclopenten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, a chiral bifunctional molecule, is a cornerstone in
modern asymmetric synthesis. Its value lies in the orthogonal reactivity of its functional groups
—a secondary alcohol, an acetate ester, and an alkene—all situated on a stereochemically
defined cyclopentene scaffold. This arrangement allows for sequential and highly controlled
modifications, making it a prized starting material for the synthesis of a wide array of complex
and biologically significant molecules, including prostaglandins and carbocyclic nucleosides like
the potent antiviral agent Carbovir.[1][2] This guide details the core chemical transformations of
this versatile building block, providing structured data, detailed experimental protocols, and
logical diagrams to facilitate its application in research and development.

Molecular Profile:
e CAS Number: 60410-16-4[1]

¢ Synonyms: (1R,3S)-(+)-cis-4-Cyclopentene-1,3-diol 1-acetate, (1S,4R)-cis-4-Hydroxy-2-
cyclopentenyl acetate[1]
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Molecular Formula: C7H1003[1]

Molecular Weight: 142.15 g/mol [1]

Appearance: White to off-white solid[1]

Melting Point: 49-51 °C[1][3]

Enzymatic Preparation via Asymmetric Hydrolysis

The most common and efficient route to enantiomerically pure (1S,4R)-cis-4-Acetoxy-2-
cyclopenten-1-ol is not through direct synthesis but via the kinetic resolution of a prochiral
precursor, cis-3,5-diacetoxycyclopent-1-ene. This desymmetrization is typically achieved using
hydrolase enzymes, such as lipases or esterases, which selectively cleave one of the two ester
groups. The choice of enzyme dictates which enantiomer of the product is formed. For
instance, Porcine Pancreatic Lipase (PPL) is commonly used to produce the (1R,4S)
enantiomer, which is the direct precursor to the title compound's enantiomer.

cis-3,5-Diacetoxycyclopent-1-ene : (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate -

: Porcine Pancreatic Lipase (PPL)\
: Phosphate Buffer (pH 7) )

Y

Click to download full resolution via product page

Caption: Enzymatic desymmetrization of a prochiral diacetate.

Quantitative Data: Enzymatic Hydrolysis
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Product Enantiomeric

Enzyme . Yield Reference
Enantiomer Excess (ee)

Porcine

Pancreatic (1R,49)-(+) 85% >99.5% [4]

Lipase (PPL)

Acetylcholinester >99% (after ] o

) (1S,4R)-(-) 94% [4] (cited within)
ase (Electric Eel) recryst.)
] ] (1S,4R) or ] )

Various Lipases Variable Variable [5]

(1R,4S)

Experimental Protocol: Synthesis of (1R,4S)-(+)-4-
Hydroxy-2-cyclopentenyl Acetate

This protocol is adapted from a well-established Organic Syntheses procedure for producing

the enantiomer of the title compound.[4]

o Buffer Preparation: A 0.1 M, pH 7 phosphate buffer is prepared by dissolving 13.6 g of
monobasic potassium phosphate (KH2POa4) and 1.4 g of sodium hydroxide (NaOH) in 1 L of
distilled water.

o Reaction Setup: A 2-L beaker is charged with 1 L of the prepared phosphate buffer. cis-3,5-
Diacetoxycyclopentene (10.0 g, 54.3 mmol) is added, followed by Porcine Pancreatic Lipase
(PPL, 1.0 g, Type I, Sigma-Aldrich).

o Reaction Execution: The mixture is stirred vigorously at room temperature. The pH is
maintained at 7.0 by the periodic addition of 0.5 N NaOH, controlled by a pH-stat or manual
monitoring with a pH meter. The reaction progress is monitored by thin-layer chromatography
(TLC) until approximately 50% conversion is reached (typically 4-6 hours).

o Work-up: Once the desired conversion is achieved, the reaction is quenched by adding 15 g
of Celite and filtering the mixture through a Celite pad on a Biuchner funnel. The filter cake is
washed with 100 mL of distilled water.
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o Extraction: The combined aqueous filtrate is transferred to a separatory funnel and extracted
continuously with ethyl acetate for 48 hours.

 Purification: The ethyl acetate extract is dried over anhydrous magnesium sulfate (MgSOa),
filtered, and concentrated under reduced pressure. The resulting oil is purified by flash
column chromatography on silica gel (eluting with a gradient of 30% to 50% ethyl acetate in
hexanes) to separate the desired monoacetate product from unreacted diacetate and the diol
by-product. The product is obtained as a colorless oil, which crystallizes upon standing.

Oxidation to (4S)-Acetoxy-2-cyclopenten-1-one

A pivotal transformation of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is the oxidation of its

secondary alcohol to a ketone. This reaction yields the corresponding chiral cyclopentenone, a
highly valuable intermediate in the synthesis of prostaglandins and other natural products.[6] A
common and effective method for this oxidation is the use of pyridinium chlorochromate (PCC).

(1S,4R)-cis-4-Acetoxy- - (4S)-4-Acetoxy- -
2-cyclopenten-1-0l - 2-cyclopenten-1-one :

( PCC. NaOAGC
4A Molecular Sieves
CH2Cl2

—

Click to download full resolution via product page

Caption: Oxidation of the secondary alcohol to a ketone.

: o . Oxidati :

Oxidizing Agent Substrate Yield Reference
Pyridinium (1R,4S)-(+)-4-

Chlorochromate Hydroxy-2- 83% [6]

(PCC) cyclopentenyl acetate

Experimental Protocol: Oxidation with PCC
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This protocol is adapted from the Organic Syntheses procedure for the oxidation of the
enantiomer.[6]

» Reaction Setup: A flame-dried, 2-L, three-necked, round-bottomed flask is equipped with a
mechanical stirrer and purged with nitrogen. The flask is charged with 1.0 L of dry
dichloromethane (CHzCl2), 1.5 g of anhydrous sodium acetate (NaOAc), and 70 g of 4 A
molecular sieves.

o Addition of Reactant: (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol (23 g, 162 mmol) is added
to the stirred suspension.

 Addition of Oxidant: Finely powdered pyridinium chlorochromate (PCC, 50 g, 240 mmol) is
added portionwise over 5 minutes. An exothermic reaction may be observed.

o Reaction Monitoring: The mixture is stirred at room temperature for 3 hours. The reaction is
monitored by TLC (eluent: 30% ethyl acetate in petroleum ether) until the starting material is
consumed.

e Work-up and Filtration: The reaction mixture is filtered through a large pad of Florisil (10 cm
diameter, 5 cm deep) in a sintered glass funnel. The reaction flask and the Florisil pad are
washed thoroughly with an additional 500 mL of dichloromethane.

 Purification: The combined filtrate is concentrated on a rotary evaporator. The resulting dark
residual oil is purified by flash chromatography on silica gel (eluting with 20% ethyl acetate in
petroleum ether) to yield (4S)-4-Acetoxy-2-cyclopenten-1-one as a colorless oil.

Palladium-Catalyzed Allylic Substitution

The acetate group of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol serves as an excellent
leaving group in palladium(0)-catalyzed allylic substitution reactions. This transformation is
fundamental to its use as a synthetic building block, enabling the stereocontrolled formation of
C-N, C-0, and C-C bonds. A prominent example is the synthesis of (-)-Carbovir, where a
protected purine base is coupled to the cyclopentene ring, forming the key C-N bond of the
carbocyclic nucleoside.[7] The reaction typically proceeds with overall retention of
stereochemistry via a double inversion mechanism (oxidative addition and nucleophilic attack).
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- (1S,4R)-cis-4-Acetoxy-
- 2-cyclopenten-1-ol derivative -

- 2-Amino-6-chloropurine - . Carbovir Precursor -

(" Pd(PPhs)s (cat) :
S THF :

Click to download full resolution via product page

Caption: Pd-catalyzed C-N bond formation in Carbovir synthesis.

Quantitative Data: Allylic Amination

Substrate

(Protected Nucleophile Catalyst Yield Reference
Diol)

Trityl-protected 2-Amino-6-
o ] Pd(PPhs)4 N/A [7]
alcohol derivative  chloropurine

Experimental Protocol: Representative Allylic Amination

The following is a representative protocol based on procedures for the synthesis of Carbovir.[7]
Note that the free hydroxyl group is typically protected (e.g., as a trityl ether) before the
palladium-catalyzed step to prevent side reactions.

» Reactant Preparation: The hydroxyl group of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is
first protected. For example, by reacting it with trityl chloride in pyridine to afford the
corresponding trityl ether.

e Reaction Setup: A solution of the protected starting material (1.0 equiv), 2-amino-6-
chloropurine (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05
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equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-flushed
flask.

o Reaction Execution: The mixture is heated to reflux and stirred under a nitrogen atmosphere
for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and the
solvent is removed under reduced pressure.

 Purification: The residue is redissolved in ethyl acetate and washed with saturated aqueous
sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium
sulfate, filtered, and concentrated. The crude product is purified by flash column
chromatography on silica gel to yield the desired N-allylated product.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary
alcohols.[8][9] Applied to (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, it allows access to the
corresponding trans diastereomer. The reaction proceeds with complete inversion of
configuration at the alcohol center. A carboxylic acid (e.g., benzoic acid) can be used as the
nucleophile to form an inverted ester, which can then be hydrolyzed. Alternatively, nitrogen
nucleophiles like phthalimide or di-tert-butyl iminodicarbonate can be used to directly install a
nitrogen substituent with inversion.[10]

(1S,4R)-cis-4-Acetoxy- (1R,4R)-trans-Product -
2-cyclopenten-1-0l - (Inverted Stereocenter) -
: PPhs, DIAD :
Nucleophile (e.g., HN(Boc)z2)
THF

Click to download full resolution via product page

Caption: Stereochemical inversion of the alcohol via Mitsunobu reaction.

Quantitative Data: Mitsunobu N-Alkylation
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Substrate
(Protected Nucleophile Reagents Yield Reference
Diol)

Silyl-protected )
Di-tert-butyl
acetate S PPhs, DIAD Moderate [10]
o iminodicarbonate
derivative

Experimental Protocol: Representative Mitsunobu
Reaction

This protocol is a general representation based on the reaction with a nitrogen nucleophile.[10]

e Reaction Setup: A flame-dried flask under a nitrogen atmosphere is charged with a solution
of the alcohol substrate (1.0 equiv, e.g., a silyl-protected version of the title compound),
triphenylphosphine (PPhs, 1.5 equiv), and the nucleophile (e.qg., di-tert-butyl-
iminodicarboxylate, 1.5 equiv) in anhydrous THF.

o Reagent Addition: The solution is cooled to 0 °C in an ice bath. Diisopropyl azodicarboxylate
(DIAD) (1.5 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal
temperature remains below 5 °C.

o Reaction Execution: After the addition is complete, the ice bath is removed, and the reaction
mixture is allowed to warm to room temperature and stirred for 12-18 hours.

o Work-up: The solvent is removed in vacuo. The residue is treated with diethyl ether, causing
the triphenylphosphine oxide byproduct to precipitate. The solid is removed by filtration.

 Purification: The filtrate is concentrated and the crude product is purified by flash column
chromatography on silica gel to afford the product with inverted stereochemistry at the former
alcohol-bearing carbon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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